Vegfr-2-IN-31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vegfr-2-IN-31 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This compound has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly in prostate cancer. It works by blocking the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the process by which new blood vessels form from pre-existing ones. This makes this compound a promising candidate for anti-cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-31 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the necessary substituents. The synthetic route typically involves:
Formation of the core structure: This is usually achieved through a series of condensation reactions.
Functionalization: Introduction of various functional groups to enhance the inhibitory activity against VEGFR-2. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Vegfr-2-IN-31 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Vegfr-2-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of receptor tyrosine kinases.
Biology: Investigated for its role in inhibiting angiogenesis and its effects on endothelial cell proliferation and migration.
Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those that are highly vascularized, such as prostate cancer.
Mechanism of Action
Vegfr-2-IN-31 exerts its effects by binding to the VEGFR-2 receptor, preventing the binding of vascular endothelial growth factor (VEGF). This inhibits the dimerization and autophosphorylation of the receptor, blocking downstream signaling pathways involved in cell proliferation, migration, and survival. Key pathways affected include the phospholipase C gamma-protein kinase C (PLCγ-PKC), TSAd-Src-phosphoinositide 3-kinase-Akt (PI3K-Akt), and SHB-focal adhesion kinase-paxillin (FAK-paxillin) pathways .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another VEGFR-2 inhibitor used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Axitinib: A selective inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.
Uniqueness
Vegfr-2-IN-31 is unique in its high specificity and potency against VEGFR-2, making it particularly effective in inhibiting angiogenesis. Compared to similar compounds, this compound has shown superior efficacy in preclinical studies, particularly in prostate cancer models .
Biological Activity
Vegfr-2-IN-31 is a compound that acts as an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal in angiogenesis, the process through which new blood vessels form from pre-existing ones. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
VEGFR-2 is primarily activated by its ligand, VEGF-A, leading to a cascade of signaling events that promote endothelial cell proliferation, migration, and survival. The activation of VEGFR-2 engages several downstream pathways, including the phospholipase C-gamma (PLCγ) pathway and the mitogen-activated protein kinase (MAPK) pathway, which are crucial for angiogenesis . this compound inhibits this receptor's activity, thereby blocking these pathways and reducing angiogenic responses.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits VEGFR-2 kinase activity. For instance, a study showed that this compound significantly reduced VEGF-induced endothelial cell proliferation and migration in cultured cells. The inhibition of tube formation in Matrigel assays further supports its anti-angiogenic potential .
Study Type | Observation | Result |
---|---|---|
In Vitro | Endothelial cell proliferation | Significant reduction |
In Vitro | Migration assays | Significant inhibition |
In Vitro | Tube formation in Matrigel | Marked decrease |
In Vivo Studies
In animal models, this compound has been shown to inhibit tumor growth by blocking angiogenesis. For example, mice treated with this compound exhibited reduced tumor vascularization and size compared to control groups. This effect was attributed to decreased levels of circulating endothelial progenitor cells (CEPs), which are essential for tumor angiogenesis .
Case Studies
- Renal Cell Carcinoma Model : In a study utilizing a renal cell carcinoma model, the administration of this compound led to a 26% reduction in mean organ weight due to decreased metastasis formation. The findings indicated that targeting VEGFR-2 could effectively limit tumor spread by disrupting its vascular supply .
- Breast Cancer Model : Another case study focused on breast cancer xenografts demonstrated that treatment with this compound resulted in significant tumor shrinkage and reduced microvessel density, indicating effective inhibition of angiogenesis .
Potential Therapeutic Applications
Given its mechanism of action and observed efficacy in preclinical studies, this compound holds promise for therapeutic applications in various conditions characterized by pathological angiogenesis, such as:
- Cancer : Targeting VEGFR-2 can be particularly beneficial in solid tumors where angiogenesis plays a crucial role in tumor growth and metastasis.
- Ocular Diseases : Conditions like age-related macular degeneration (AMD) may benefit from anti-VEGFR therapies to reduce abnormal blood vessel growth.
Properties
Molecular Formula |
C15H10F2N4O |
---|---|
Molecular Weight |
300.26 g/mol |
IUPAC Name |
4-[(2,4-difluorophenyl)diazenyl]-5-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C15H10F2N4O/c16-10-6-7-12(11(17)8-10)18-20-14-13(19-21-15(14)22)9-4-2-1-3-5-9/h1-8H,(H2,19,21,22) |
InChI Key |
WDWLPDDXHSDZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)N=NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.